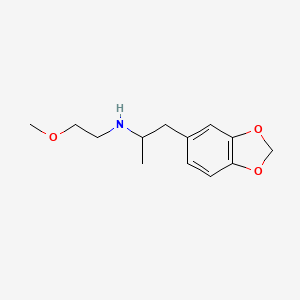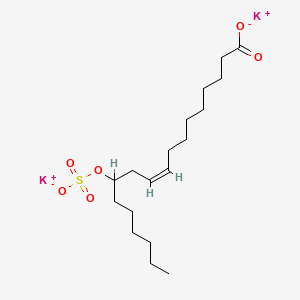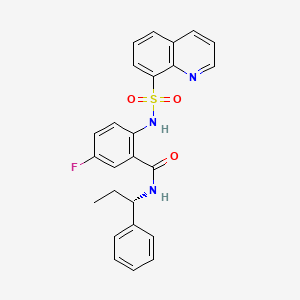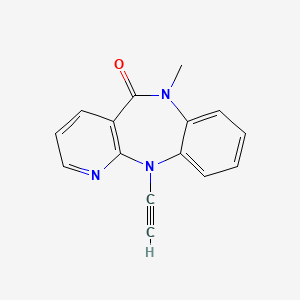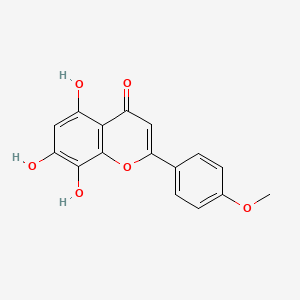
Takakin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Takakin is a flavonoid compound with the chemical formula C16H12O6. It is known for its unique structure, which includes multiple hydroxyl groups and a methoxyphenyl group. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Takakin can be synthesized through several methods, including:
Aldol Condensation: This method involves the condensation of appropriate aldehydes and ketones under basic conditions to form the flavonoid backbone.
Cyclization Reactions: The intermediate products from aldol condensation can undergo cyclization to form the chromen-4-one structure characteristic of this compound.
Hydroxylation and Methoxylation:
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using catalytic processes to enhance reaction efficiency. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the scalability of this compound production.
Analyse Des Réactions Chimiques
Types of Reactions
Takakin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into dihydroflavonoid derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the hydroxyl and methoxy groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, Takakin is used as a model compound for studying flavonoid chemistry. Its reactions and derivatives provide insights into the behavior of similar compounds.
Biology
This compound has shown potential in biological research, particularly in studying its interactions with enzymes and receptors. Its structure allows it to bind to various biological targets, making it a useful tool in biochemical assays.
Medicine
Preliminary studies suggest that this compound may have antiviral and anticancer properties. Its ability to inhibit certain enzymes and pathways is being explored for therapeutic applications .
Industry
In the industrial sector, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals. Its stability and bioactivity make it a valuable component in these products.
Mécanisme D'action
Takakin exerts its effects through several mechanisms:
Enzyme Inhibition: this compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Antioxidant Activity: The hydroxyl groups in this compound contribute to its antioxidant properties, scavenging free radicals and reducing oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Shares structural similarities and biological activities with Takakin.
Tectorigenin: Known for its antiviral properties, similar to this compound.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other flavonoids.
Propriétés
Numéro CAS |
51876-19-8 |
|---|---|
Formule moléculaire |
C16H12O6 |
Poids moléculaire |
300.26 g/mol |
Nom IUPAC |
5,7,8-trihydroxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-9-4-2-8(3-5-9)13-7-11(18)14-10(17)6-12(19)15(20)16(14)22-13/h2-7,17,19-20H,1H3 |
Clé InChI |
FIYPYRNWAKRRIU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O |
melting_point |
275 - 277 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


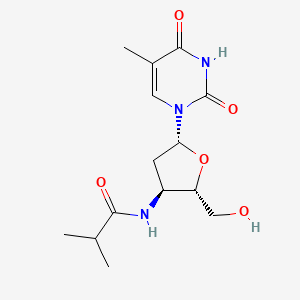
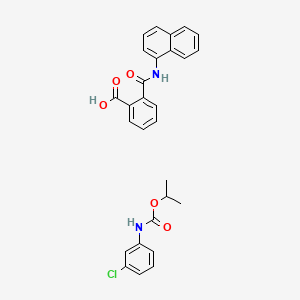
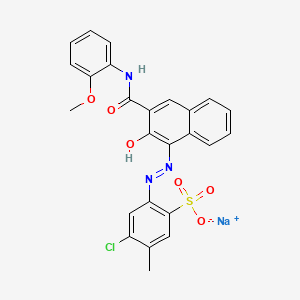
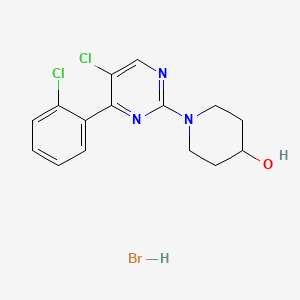
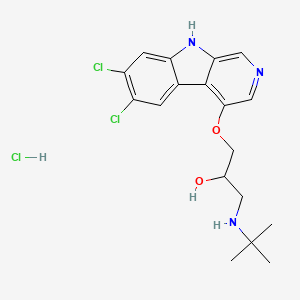
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[2-(4-methylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12782659.png)
